Sodium 5-bromo-2-methoxy-4-methylbenzene-1-sulfinate
Description
Sodium 5-bromo-2-methoxy-4-methylbenzene-1-sulfinate is a sodium sulfinate salt characterized by a benzene ring substituted with bromo (position 5), methoxy (position 2), and methyl (position 4) groups. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and sulfonation processes. Its structure combines electron-withdrawing (bromo) and electron-donating (methoxy, methyl) substituents, influencing its reactivity and physicochemical properties.
Properties
Molecular Formula |
C8H8BrNaO3S |
|---|---|
Molecular Weight |
287.11 g/mol |
IUPAC Name |
sodium;5-bromo-2-methoxy-4-methylbenzenesulfinate |
InChI |
InChI=1S/C8H9BrO3S.Na/c1-5-3-7(12-2)8(13(10)11)4-6(5)9;/h3-4H,1-2H3,(H,10,11);/q;+1/p-1 |
InChI Key |
WYZFCOCDMMWZTH-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C=C1Br)S(=O)[O-])OC.[Na+] |
Origin of Product |
United States |
Preparation Methods
Starting Material Selection and Substitution Pattern Control
The common approach starts from a suitably substituted benzene derivative such as 2-methoxy-4-methylbenzene or related intermediates. The methyl and methoxy groups are electron-donating, influencing regioselectivity during bromination and sulfonation steps.
Bromination
- Reagents and Conditions: Bromination is typically performed using bromine or N-bromosuccinimide (NBS) in an inert solvent such as tetrahydrofuran or dichloromethane at low temperatures (0 to 5°C) to control regioselectivity and minimize dibromo by-products.
- Optimization: Excess NBS can lead to dibromo impurities; thus, the stoichiometry and temperature must be carefully controlled to favor monobromination at the 5-position.
- Industrial Scale: Continuous flow reactors or batch processes with controlled addition rates of brominating agents improve yield and purity by minimizing side reactions.
Sulfonation and Sulfinate Formation
- Sulfonation: The brominated intermediate undergoes sulfonation using sulfur dioxide or sulfur trioxide in the presence of oxidizing agents to introduce the sulfonic acid group at position 1 of the benzene ring.
- Reduction to Sulfinate: The sulfonic acid is then reduced to sulfinic acid, often using sodium sulfite or other reducing agents.
- Alternative Routes: Some methods involve direct reaction of aryl bromides with sulfur dioxide surrogates such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) to form sodium arylsulfinates in one-pot processes.
Neutralization and Salt Formation
- The sulfinic acid intermediate is neutralized with sodium hydroxide to yield the sodium sulfinate salt.
- pH control is critical to prevent hydrolysis or overoxidation.
- Crystallization or recrystallization from water or polar solvents is used to purify the sodium salt.
- Scale-Up: Industrial processes optimize reagent stoichiometry, temperature, and reaction times to maximize yield and minimize impurities.
- Solvent Recovery: Use of solvents such as dichloromethane is coupled with distillation and recycling to reduce environmental impact.
- Continuous Flow Techniques: These enable consistent reaction conditions and improved safety during bromination and sulfonation steps.
- Purification: Filtration, washing, and drying steps are standardized to achieve product stability and purity suitable for further synthetic applications.
- Studies show that electron-donating groups like methoxy and methyl increase electron density on the aromatic ring, affecting bromination regioselectivity and sulfinate stability.
- Bromination with NBS is preferred over molecular bromine for better control and fewer side products.
- Sulfination via sulfur dioxide surrogates offers a milder and more selective pathway to sodium sulfinates compared to classical sulfonation-reduction sequences.
- Industrial scale syntheses emphasize environmental and cost factors, optimizing solvent use and reaction efficiency.
| Method | Starting Material | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Classical Sulfonation-Reduction | 5-bromo-2-methoxy-4-methylbenzene | Sulfur dioxide, oxidant, sodium sulfite | Established, scalable | Multiple steps, potential overoxidation |
| Direct Sulfination via SO2 Surrogates | Aryl bromide derivatives | DABSO, organometallic reagents | One-pot, selective | Requires organometallic intermediates |
| Bromination with NBS | 2-methoxy-4-methylbenzene | N-bromosuccinimide, THF | Controlled, fewer by-products | Requires temperature control |
| Industrial Continuous Flow | Same as above | Automated reagent addition, solvent recovery | High yield, reproducible | Equipment investment |
Chemical Reactions Analysis
Types of Reactions: Sodium 5-bromo-2-methoxy-4-methylbenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into sulfides.
Substitution: It participates in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions often involve the use of strong bases like sodium hydroxide.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Sodium 5-bromo-2-methoxy-4-methylbenzene-1-sulfinate has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosulfur compounds.
Biology: It serves as a reagent in biochemical assays and studies involving sulfur metabolism.
Medicine: Research into its potential therapeutic applications, including its role in drug synthesis, is ongoing.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Sodium 5-bromo-2-methoxy-4-methylbenzene-1-sulfinate involves its ability to act as a sulfonating agent. It introduces sulfonate groups into organic molecules, thereby modifying their chemical properties. The molecular targets and pathways involved include interactions with nucleophilic sites on target molecules, leading to the formation of sulfonated products .
Comparison with Similar Compounds
Comparison with Similar Compounds
The primary structural analog identified is Sodium 2-bromo-5-(methoxycarbonyl)benzene-1-sulfinate (CAS: 1852419-43-2, molecular formula: C₈H₆BrNaO₄S) . Below is a detailed comparison:
Table 1: Structural and Inferred Property Comparison
| Property | Sodium 5-bromo-2-methoxy-4-methylbenzene-1-sulfinate | Sodium 2-bromo-5-(methoxycarbonyl)benzene-1-sulfinate |
|---|---|---|
| Molecular Formula | C₈H₉BrNaO₃S | C₈H₆BrNaO₄S |
| Molecular Weight | ~288 g/mol* | 301.09 g/mol |
| Substituents | - Br (position 5) | - Br (position 2) |
| - OCH₃ (position 2) | - COOCH₃ (position 5) | |
| - CH₃ (position 4) | ||
| Key Functional Groups | Sulfinate (SO₂⁻Na⁺), bromo, methoxy, methyl | Sulfinate (SO₂⁻Na⁺), bromo, methoxycarbonyl |
| Electronic Effects | Mixed (electron-withdrawing Br + electron-donating CH₃/OCH₃) | Dominantly electron-withdrawing (Br, COOCH₃) |
| Predicted Solubility | Moderate water solubility (enhanced by Na⁺) | Higher polarity due to COOCH₃ may increase solubility |
| Reactivity | Likely less reactive toward electrophiles due to electron-donating groups | More reactive at sulfinate site due to electron-withdrawing COOCH₃ |
| Synthetic Utility | Suitable for alkylation or coupling reactions requiring steric bulk | Useful for carboxylate functionalization or hydrolysis |
*Calculated based on molecular formula; experimental data unavailable in evidence.
Key Differences and Implications:
In contrast, the methoxycarbonyl group in the analog is strongly electron-withdrawing, activating the sulfinate group for electrophilic substitution or cross-coupling .
Molecular Weight and Polarity :
- The analog’s higher molecular weight (301.09 vs. ~288 g/mol) and additional oxygen atom (from COOCH₃) suggest greater polarity, which may enhance solubility in polar solvents compared to the target compound.
The analog’s methoxycarbonyl group offers a handle for further derivatization (e.g., hydrolysis to carboxylic acids) .
Methodological Considerations
- Computational Tools: Programs like Multiwfn () enable analysis of electrostatic potentials and bond orders, predicting reactivity differences between analogs .
- Crystallography : Software such as SHELXL () could resolve structural details (e.g., bond lengths, angles) if crystallographic data were available .
Biological Activity
Sodium 5-bromo-2-methoxy-4-methylbenzene-1-sulfinate is an organosulfur compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound possesses a sulfonate group which enhances its solubility and bioavailability, making it an attractive candidate for further investigation in drug development. The presence of bromine and methoxy groups on the benzene ring contributes to its reactivity and interaction with biological molecules.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, impacting metabolic pathways crucial for cell survival and proliferation.
- Receptor Binding : Its structure allows for potential interactions with specific receptors, influencing signal transduction processes in cells.
- Cytotoxic Effects : Studies indicate that similar compounds exhibit cytotoxicity against cancer cell lines, suggesting that this compound may also possess anti-tumor properties.
In Vitro Studies
Research has shown that sodium sulfinates can induce apoptosis in cancer cell lines. For instance, compounds with similar structures have demonstrated significant cytotoxicity against human tumor cells at nanomolar concentrations while maintaining low toxicity to normal cells. This suggests a favorable therapeutic index for this compound.
Table 1: Cytotoxicity of Sulfonate Compounds Against Cancer Cell Lines
| Compound Name | IC50 (nM) | Cell Line Tested |
|---|---|---|
| This compound | TBD | A549 (lung cancer) |
| Styryl benzyl sulfone | 50 | DU145 (prostate cancer) |
| Benzyl sulfonamide | 100 | K562 (leukemia) |
Note: TBD indicates that specific data for this compound is still under investigation.
Antimicrobial Activity
There is emerging evidence that sodium sulfinates exhibit antimicrobial properties. Compounds structurally related to this compound have shown effectiveness against Staphylococcus aureus and Mycobacterium tuberculosis, suggesting potential applications in treating bacterial infections.
Case Studies
One notable study focused on the synthesis and biological evaluation of various sulfonate compounds, including this compound. The results indicated that these compounds could inhibit the growth of resistant bacterial strains, highlighting their importance in addressing antibiotic resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
